molecular formula C18H21N5O2 B2882163 3-methyl-7-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1105197-52-1

3-methyl-7-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2882163
CAS RN: 1105197-52-1
M. Wt: 339.399
InChI Key: DOYAWKBUIWRRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as Ro-31-8220, is a synthetic compound that belongs to the family of protein kinase inhibitors. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Biological Activity

A study by Kim et al. (2004) focused on the synthesis of substituted pyridines and purines, including compounds similar to 3-methyl-7-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. These compounds were evaluated for their hypoglycemic and hypolipidemic activities, highlighting their potential in addressing metabolic disorders (Kim et al., 2004).

Purine Derivatives in Drug Design

Research by Perlíková and Hocek (2017) explored the use of pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleosides, which are analogs of purine nucleosides like 3-methyl-7-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, in antitumor and antiviral drug design. These nucleosides exhibit diverse biological activities and are crucial in the development of therapeutics (Perlíková & Hocek, 2017).

Antagonistic Effects on Adenosine Receptors

The study by Priego et al. (2008) investigated purine derivatives as antagonists for human adenosine receptors. These compounds, including structures related to 3-methyl-7-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, showed high affinity and selectivity towards specific adenosine receptors, suggesting potential applications in treating conditions related to these receptors (Priego et al., 2008).

Medicinal Chemistry and Antioxidant Activity

Boobalan et al. (2014) conducted a computational study on the Mannich base 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, highlighting its antioxidant activities. This study offers insight into the structure-activity relationship of similar compounds, such as 3-methyl-7-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, and their potential as antioxidants (Boobalan et al., 2014).

properties

IUPAC Name

3-methyl-7-[(4-methylphenyl)methyl]-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-5-7-13(8-6-12)11-23-14-15(21(2)18(25)20-16(14)24)19-17(23)22-9-3-4-10-22/h5-8H,3-4,9-11H2,1-2H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYAWKBUIWRRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-7-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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